molecular formula C5H8ClF2NO2 B2538142 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride CAS No. 1779788-81-6

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2538142
CAS No.: 1779788-81-6
M. Wt: 187.57
InChI Key: XSSUBTKTJGVHAW-UHFFFAOYSA-N
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Description

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated pyrrolidine derivative with the molecular formula C₅H₇ClF₂NO₂ and a molecular weight of 194.57 g/mol . The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4,4-positions and a carboxylic acid group at the 3-position, stabilized as a hydrochloride salt. It is primarily used in research settings for drug discovery, particularly in the development of protease inhibitors or receptor ligands .

Properties

IUPAC Name

4,4-difluoropyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)2-8-1-3(5)4(9)10;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSUBTKTJGVHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779788-81-6
Record name 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives .

Scientific Research Applications

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride and analogous compounds:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Solubility Key Applications
This compound 1588480-37-8 C₅H₇ClF₂NO₂ 4,4-difluoro, 3-carboxylic acid 194.57 Not explicitly reported Research (e.g., drug discovery)
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid hydrochloride 1408076-44-7 C₇H₁₂ClF₂NO₂ 4,4-difluoro, 3,3-dimethyl, 2-carboxylic acid 215.63 Sample solution at 10 mM Biochemical research (non-human use)
Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride 2231665-41-9 C₈H₁₃ClF₂NO₂ 4,4-difluoro, 3-ethyl ester 239.65 Not reported Synthetic intermediate
(3R,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride N/A C₁₂H₁₃ClF₃NO₂ 4-(2-trifluoromethylphenyl), 3-carboxylic acid 295.69 Not reported Pharmaceutical research
Key Observations:

Fluorination Patterns: The target compound’s 4,4-difluoro substitution on the pyrrolidine ring increases electronegativity and rigidity compared to non-fluorinated analogs. This contrasts with Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride, which has a larger piperidine ring and an ester group, reducing polarity .

Functional Groups :

  • Carboxylic acid groups (as in the target compound) improve aqueous solubility and enable salt formation, whereas ester derivatives (e.g., ethyl ester in ) are more lipophilic and serve as prodrugs or intermediates.
  • The 3,3-dimethyl substitution in adds steric hindrance, which may influence binding affinity in enzyme-targeted applications.

Molecular Weight and Solubility :

  • The target compound has the lowest molecular weight (194.57 g/mol), favoring better diffusion in biological systems. Higher molecular weights in analogs (e.g., 295.69 g/mol in ) may limit membrane permeability.
  • Solubility data are sparse, but the hydrochloride salt form generally enhances aqueous solubility compared to free bases.

Research and Application Insights

  • Drug Discovery : Fluorinated pyrrolidines like the target compound are widely used to modulate drug metabolism. For example, fluorine atoms resist oxidative degradation, extending half-life in vivo .
  • Synthetic Utility : Ethyl 4,4-difluoropiperidine-3-carboxylate hydrochloride is a precursor for further functionalization, whereas the dimethyl variant is tailored for stereospecific interactions.
  • Safety Considerations: Limited safety data are available for the target compound, but analogs like (3R,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride are labeled for research use only, emphasizing stringent handling protocols .

Biological Activity

4,4-Difluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of two fluorine atoms at the 4-position and a carboxylic acid group at the 3-position enhances its reactivity and potential biological activity. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO·HCl. Its structural characteristics contribute to its unique biological properties:

  • Fluorination : The fluorine atoms increase lipophilicity and may enhance binding affinity to target proteins.
  • Carboxylic Acid Group : This functional group can participate in hydrogen bonding and ionic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could lead to modulation of various biochemical pathways.
  • Receptor Modulation : Its binding affinity may influence receptor signaling pathways, potentially affecting cellular responses.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial effects, making it a candidate for further pharmaceutical development.
  • Enzyme Interactions : It has been employed in studies to understand enzyme mechanisms and protein-ligand interactions due to its ability to bind selectively to certain enzymes.
  • Therapeutic Potential : Investigations into its use as a lead compound for drug development are ongoing, particularly in the design of enzyme inhibitors and receptor modulators.

Case Studies

Several studies have explored the biological effects of this compound:

  • A study focused on the compound's role in targeting fibroblast activation protein (FAP) demonstrated its potential in radioligand therapy, where it was used in conjunction with radiolabeled compounds to treat tumors effectively .
  • Another investigation highlighted the compound's selectivity in inhibiting specific protein kinases, suggesting its application in cancer treatment by modulating signaling pathways involved in tumor growth .

Data Tables

The following table summarizes key findings from research on the biological activity of this compound:

Study Focus Findings
Antimicrobial ActivityExhibited potential antimicrobial properties; further studies needed.
Enzyme InhibitionSelectively inhibited specific enzymes; relevant for drug design.
Tumor TreatmentEffective in reducing tumor growth in animal models when used with radioligands .
Protein Kinase SelectivityShowed selective inhibition of protein kinases; potential for cancer therapy .

Q & A

Q. What are the recommended analytical methods for quantifying 4,4-difluoropyrrolidine-3-carboxylic acid hydrochloride in synthetic mixtures?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) at 1 mL·min⁻¹. Calibrate at 207 nm for optimal sensitivity .
  • Validation : Ensure linearity (1–10 μg·mL⁻¹ range), recovery (>99%), and precision (RSD <1.5%) using spiked samples. Cross-validate with LCMS for structural confirmation (e.g., ESI-MS for molecular ion peaks) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to verify fluorine substitution patterns and pyrrolidine ring conformation. Compare chemical shifts to analogous compounds (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .
  • Elemental Analysis : Confirm stoichiometry of fluorine and chloride via combustion analysis or ion chromatography.

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture due to hygroscopic hydrochloride salts. Monitor degradation via periodic HPLC purity checks (target >95%) .

Advanced Research Questions

Q. How can supramolecular interactions of this compound be studied crystallographically?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Co-crystallize with counterions (e.g., trifluoroacetate) to stabilize lattice structures. Use Cambridge Structural Database (CSD) surveys to identify analogous pyridinium salts for hydrogen-bonding comparisons .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration states under controlled atmospheres .

Q. What strategies resolve contradictions in purity data between NMR and LCMS analyses?

Methodological Answer:

  • Impurity Profiling : Use preparative HPLC to isolate minor peaks and characterize via high-resolution MS/MS. For example, residual solvents or byproducts (e.g., dehalogenated intermediates) may explain discrepancies .
  • Quantitative 19F^{19}F NMR : Normalize against an internal standard (e.g., trifluoroacetic acid) for direct molar quantification, bypassing ionization biases in LCMS .

Q. How can reaction mechanisms for fluorinated pyrrolidine synthesis be elucidated?

Methodological Answer:

  • Isotopic Labeling : Introduce 18O^{18}O or 2H^{2}H in precursors to track fluorine incorporation pathways via MS fragmentation patterns.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states for fluorination steps, comparing activation energies of proposed mechanisms .

Q. What in vitro models are suitable for studying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against proline-specific enzymes (e.g., prolyl hydroxylases) using fluorogenic substrates. Adjust buffer pH to stabilize the zwitterionic form of the carboxylic acid group .
  • Cell Permeability Studies : Use Caco-2 monolayers with LCMS quantification to assess passive diffusion vs. active transport .

Method Optimization and Data Analysis

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Stepwise Optimization :

    ParameterOptimization StrategyReference
    TemperatureMaintain 0–5°C during fluorination to reduce decomposition
    Solvent SystemUse DMF/THF mixtures for balanced solubility and reactivity
    Catalyst ScreeningTest Lewis acids (e.g., ZnCl₂) for regioselective fluorination

Q. What advanced statistical methods are recommended for analyzing structure-activity relationships (SAR)?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent electronic effects (Hammett σ values) with biological activity. Include fluorine’s electronegativity and steric parameters in models .

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